

Application Notes and Protocols: 1,7-Naphthyridin-3-amine in Organic Synthesis

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Compound of Interest

Compound Name: 1,7-Naphthyridin-3-amine

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of **1,7-Naphthyridin-3-amine** as a versatile building block in organic synthesis. The unique structural and electronic properties of the 1,7-naphthyridine scaffold make it a privileged core in medicinal chemistry, particularly for the development of kinase inhibitors and other biologically active molecules.

Application Notes

The 1,7-naphthyridine core is a key pharmacophore in a variety of potent and selective kinase inhibitors. The strategic placement of nitrogen atoms allows for crucial hydrogen bonding interactions within the ATP-binding sites of kinases. The 3-amino group serves as a versatile handle for introducing a wide range of substituents, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting molecules.

Key Applications:

- Kinase Inhibitors: 1,7-Naphthyridine derivatives have been successfully developed as inhibitors of various kinases, including p38 MAP kinase and Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A).^{[1][2]} These inhibitors often target signaling pathways implicated in cancer and inflammatory diseases, such as the PI3K/Akt/mTOR pathway.^{[3][4]}

- **CNS-Active Agents:** The rigid 1,7-naphthyridine scaffold has been incorporated into molecules targeting the central nervous system, such as tachykinin NK1 receptor antagonists, which have potential applications in the treatment of pain and depression.[5]
- **Anticancer Agents:** Beyond kinase inhibition, 1,7-naphthyridine derivatives have demonstrated broad anticancer activity. For instance, the natural product Bisleuconothine A, which features a 1,7-naphthyridine core, exhibits antiproliferative effects through the inhibition of the Wnt signaling pathway.[5]

Synthetic Utility:

The 3-amino group of **1,7-Naphthyridin-3-amine** is a nucleophilic center that readily undergoes a variety of chemical transformations, making it an ideal starting point for library synthesis and lead optimization. Key reactions include:

- **N-Acylation:** Formation of amides to introduce diverse side chains.
- **N-Alkylation:** Introduction of alkyl groups to modulate steric and electronic properties.
- **Cross-Coupling Reactions:** Following conversion of the amine to a halide or triflate, palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations can be employed to introduce aryl, heteroaryl, alkynyl, and amino substituents.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and functionalization of **1,7-Naphthyridin-3-amine** and its derivatives.

Protocol 1: Synthesis of 6-Amino-1,7-naphthyridine

This protocol describes a method for the synthesis of a 1,7-naphthyridine amine derivative, which can be adapted for the synthesis of **1,7-Naphthyridin-3-amine**. This example demonstrates a debromination/reduction pathway.[6]

Reaction Scheme:

(A representative scheme for the synthesis of a 1,7-naphthyridine amine)

Materials:

- 6-Amino-8-bromo-1,7-naphthyridine
- Dioxane
- 85% Hydrazine hydrate
- Ethanol (absolute)
- Potassium hydroxide
- 10% Palladium on charcoal (Pd/C)
- Methylene chloride
- Anhydrous sodium sulfate

Procedure:

- Debromination:
 - Dissolve 6-Amino-8-bromo-1,7-naphthyridine (1.5 g, 6.7 mmol) in 20 mL of dioxane.
 - Add 10 mL of 85% hydrazine hydrate dropwise.
 - Reflux the mixture at 110 °C for 8 minutes in a microwave reactor.
 - Cool the reaction to room temperature.
- Hydrogenation:
 - Alternatively, dissolve 6-Amino-8-bromo-1,7-naphthyridine (0.67 g, 3.0 mmol) in 150 mL of absolute ethanol.
 - Add an alcoholic solution of potassium hydroxide (0.45 g in 10 mL ethanol) and 10% palladium on charcoal (0.075 g).
 - Hydrogenate the mixture for 45 minutes at room temperature under 30 p.s.i. of hydrogen.

- Work-up and Purification:
 - Filter off the catalyst (in the hydrogenation procedure).
 - Dilute the filtrate with 500 mL of water.
 - Extract the aqueous solution with three 200 mL portions of methylene chloride.
 - Combine the organic extracts and dry over anhydrous sodium sulfate.
 - Evaporate the solvent to yield 6-amino-1,7-naphthyridine.
 - Recrystallize from a methylene chloride-benzene mixture to obtain yellow prisms.

Quantitative Data:

Product	Starting Material	Method	Yield	Melting Point
6-Amino-1,7-naphthyridine	6-Amino-8-bromo-1,7-naphthyridine	Hydrogenation	77.8%	174 °C

Protocol 2: N-Acylation of 1,7-Naphthyridin-3-amine with Acetic Anhydride

This protocol is a general procedure for the N-acylation of amines and can be adapted for **1,7-Naphthyridin-3-amine**.^{[7][8]}

Reaction Scheme:

Materials:

- **1,7-Naphthyridin-3-amine**
- Acetic anhydride
- A suitable solvent (e.g., THF, CH₂Cl₂, or water)

- Base (optional, e.g., triethylamine or sodium bicarbonate if starting from the amine salt)

Procedure:

- Dissolve **1,7-Naphthyridin-3-amine** (1 mmol) in the chosen solvent (5-10 mL).
- Add acetic anhydride (1.2 mmol).
- Stir the reaction at room temperature. The reaction progress can be monitored by TLC.
- For reactions in water, the product may precipitate upon formation.
- Upon completion, if the product precipitates, filter the solid, wash with water, and dry.
- If the product is soluble, extract with an organic solvent (e.g., ethyl acetate), wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography if necessary.

Representative Quantitative Data for N-Acylation of Amines:[\[7\]](#)

Amine Substrate	Acylating Agent	Solvent	Time (min)	Yield (%)
Aniline	Acetic anhydride	Water	5	90
p-Nitroaniline	Acetic anhydride	No solvent	8	91

Protocol 3: N-Alkylation of 1,7-Naphthyridin-3-amine with an Alkyl Halide

This is a general protocol for the N-alkylation of amines that can be applied to **1,7-Naphthyridin-3-amine**.[\[9\]](#)[\[10\]](#) Due to the potential for multiple alkylations, careful control of stoichiometry is crucial.

Reaction Scheme:

Materials:

- **1,7-Naphthyridin-3-amine**
- Alkyl halide (e.g., methyl iodide, benzyl bromide)
- A suitable solvent (e.g., acetonitrile, DMF)
- A non-nucleophilic base (e.g., potassium carbonate, diisopropylethylamine)

Procedure:

- To a solution of **1,7-Naphthyridin-3-amine** (1 mmol) in the chosen solvent (10 mL), add the base (1.2 mmol).
- Add the alkyl halide (1.1 mmol) dropwise at room temperature.
- Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.
- Upon completion, filter off any inorganic salts.
- Remove the solvent under reduced pressure.
- Partition the residue between water and an organic solvent (e.g., ethyl acetate).
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the product by column chromatography.

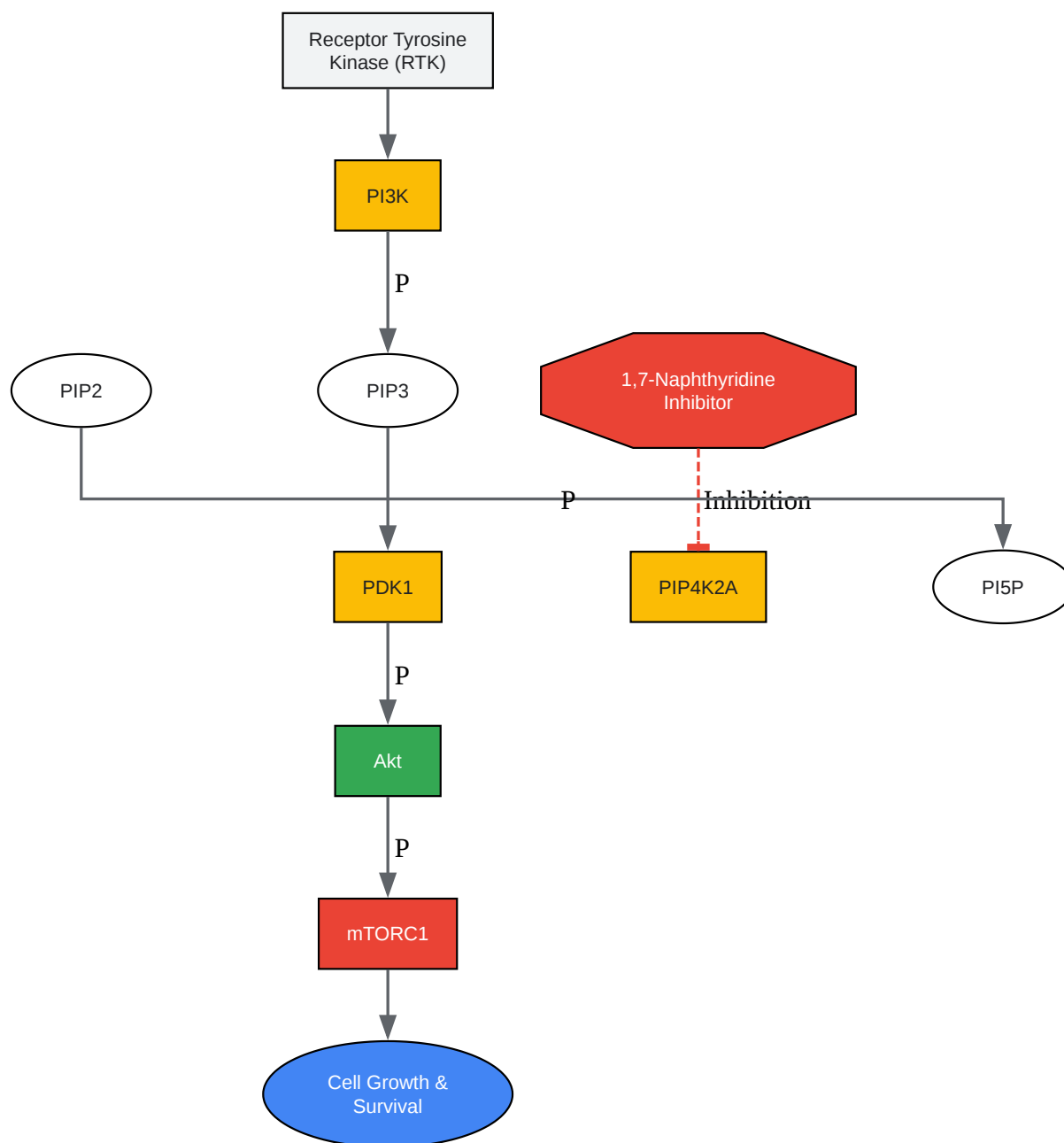
Representative Quantitative Data for N-Alkylation of Amines:[10]

Amine Substrate	Alkylating Agent	Catalyst/Base	Solvent	Time (h)
Benzylamine	Benzyl chloride	Al ₂ O ₃ –OK	Acetonitrile	1
Aniline	Benzyl chloride	Al ₂ O ₃ –OK	Acetonitrile	2.5

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates a simplified PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer. 1,7-Naphthyridine-based compounds have been developed as inhibitors of kinases within this pathway, such as PIP4K2A, which can influence Akt phosphorylation.^{[3][11][12]}

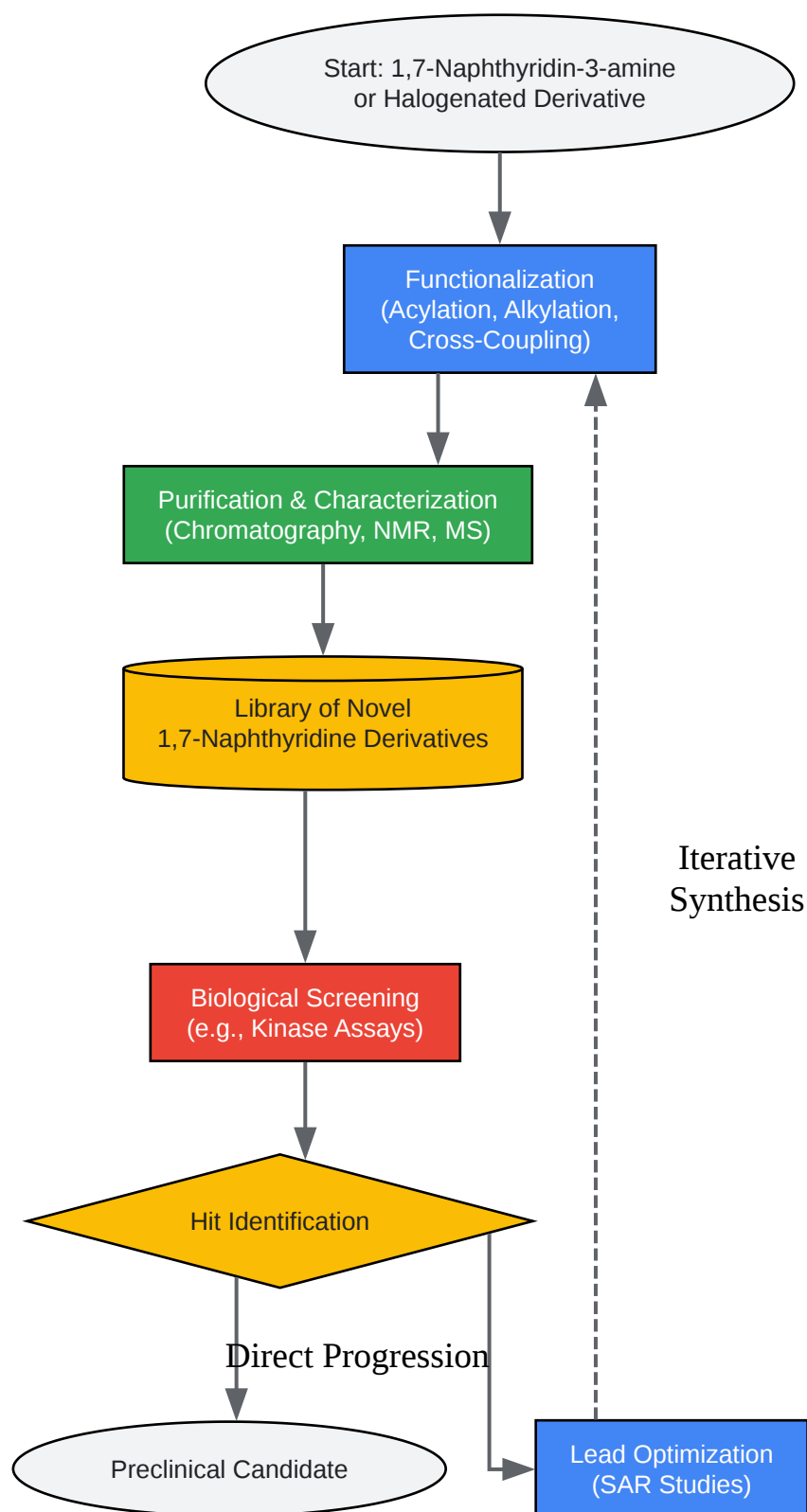


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Caption: Simplified PI3K/Akt/mTOR signaling pathway with the point of intervention for 1,7-naphthyridine-based inhibitors.

Experimental Workflow

The following diagram outlines a general workflow for the synthesis and evaluation of novel 1,7-naphthyridine-based kinase inhibitors.



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Caption: General workflow for the discovery of 1,7-naphthyridine-based drug candidates.

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